Bienvenue dans la boutique en ligne BenchChem!

8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

medicinal chemistry structure-activity relationship heterocyclic chemistry

8-(2-Chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2310226-02-7) is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, bearing a 1H-imidazol-1-yl group at the 3-position and a 2-chloro-4-fluorobenzoyl group at the 8-position. Its molecular formula is C₁₇H₁₇ClFN₃O (MW 333.8 g/mol), with a computed XLogP3-AA of 3, zero hydrogen-bond donors, three hydrogen-bond acceptors, and two rotatable bonds.

Molecular Formula C17H17ClFN3O
Molecular Weight 333.79
CAS No. 2310226-02-7
Cat. No. B2624906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2310226-02-7
Molecular FormulaC17H17ClFN3O
Molecular Weight333.79
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=C(C=C(C=C3)F)Cl)N4C=CN=C4
InChIInChI=1S/C17H17ClFN3O/c18-16-7-11(19)1-4-15(16)17(23)22-12-2-3-13(22)9-14(8-12)21-6-5-20-10-21/h1,4-7,10,12-14H,2-3,8-9H2
InChIKeyMRNUYBNKRJAYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-(2-Chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2310226-02-7): Procurement-Relevant Chemical Profile


8-(2-Chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2310226-02-7) is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, bearing a 1H-imidazol-1-yl group at the 3-position and a 2-chloro-4-fluorobenzoyl group at the 8-position [1]. Its molecular formula is C₁₇H₁₇ClFN₃O (MW 333.8 g/mol), with a computed XLogP3-AA of 3, zero hydrogen-bond donors, three hydrogen-bond acceptors, and two rotatable bonds [1]. The compound is catalogued in ChEMBL under ID CHEMBL4912950, indicating its presence in medicinal chemistry screening collections [1].

Why 8-(2-Chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane Cannot Be Freely Interchanged with In-Class Analogs


The 8-azabicyclo[3.2.1]octane scaffold serves as a privileged core in numerous bioactive molecules, but the precise identity and position of heterocyclic attachments and N-acyl substituents critically determine target engagement, selectivity, and pharmacokinetic behavior [1]. Replacement of the 1H-imidazole with a 1,2,3-triazole, alteration of the 2-chloro-4-fluorobenzoyl group to other benzoyl variants, or removal of the N-acyl group entirely can shift hydrogen-bonding capacity, lipophilicity, and molecular recognition profiles in ways that cannot be predicted without empirical data [2]. Generic substitution without experimental validation therefore risks loss of the specific biological signature for which this compound was designed or procured.

8-(2-Chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane: Comparator-Referenced Differentiation Data


Hydrogen-Bond Acceptor Count: Imidazole vs. 1,2,3-Triazole at the 3-Position

The target compound bears a 1H-imidazol-1-yl group at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold, contributing exactly 3 total hydrogen-bond acceptor (HBA) sites across the entire molecule (imidazole N-3 nitrogen plus the amide carbonyl oxygen) [1]. The direct triazole analog — 8-(2-chloro-4-fluorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane — would possess 4 HBA sites due to the additional nitrogen in the triazole ring, altering its capacity for directed hydrogen-bond interactions with biological targets [2]. This difference is structural and invariant; it does not depend on assay conditions.

medicinal chemistry structure-activity relationship heterocyclic chemistry

Lipophilicity (XLogP3-AA = 3.0) and Its Differentiation from Less Lipophilic In-Class Scaffolds

The target compound has a computed XLogP3-AA value of 3.0 [1], placing it in the moderate lipophilicity range. This is driven by the combined contributions of the 2-chloro-4-fluorobenzoyl group (both halogens increase logP) and the imidazole ring. By comparison, the unsubstituted parent scaffold 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane — lacking the halogenated benzoyl group — is significantly more polar (estimated XLogP ~0.5–1.0) [2]. This lipophilicity differential has direct implications for membrane permeability, CNS penetration potential, and non-specific protein binding.

ADME lipophilicity drug-likeness permeability

Rotatable Bond Restriction (2 Rotatable Bonds) Enforces Conformational Constraint Relative to Flexible Analogs

The target compound possesses only 2 rotatable bonds (the bond connecting the carbonyl to the 2-chloro-4-fluorophenyl ring, and the bond connecting the imidazole to the bicyclic scaffold) [1]. This conformational restriction is a direct consequence of the rigid 8-azabicyclo[3.2.1]octane core. In contrast, analogs built on a piperidine or piperazine scaffold — such as (5-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine — typically possess 4–5 rotatable bonds, allowing greater conformational sampling and potentially higher entropic penalties upon target binding [2].

conformational restriction entropic binding selectivity molecular rigidity

Absence of Hydrogen-Bond Donors (HBD = 0) Distinguishes the Compound from Amine-Containing Tropane Derivatives

The target compound has zero hydrogen-bond donors (HBD = 0), as both the imidazole nitrogen and the amide are engaged in tertiary bonding arrangements [1]. This contrasts with common tropane-based research tools such as 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride, which carries a protonated secondary amine (HBD = 2 in salt form, contributing to P-gp recognition and reduced CNS penetration) [2]. Zero HBD is a property frequently associated with improved membrane permeability and reduced susceptibility to active efflux.

hydrogen-bond donor CNS penetration efflux transporter P-glycoprotein

Procurement-Guided Application Scenarios for 8-(2-Chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane


Structure–Activity Relationship (SAR) Studies Targeting Heterocycle-Dependent Binding Poses

The imidazole moiety at the 3-position provides exactly 3 HBA sites (vs. 4 for triazole analogs), enabling systematic SAR exploration of how incremental hydrogen-bond acceptor capacity influences target-ligand binding thermodynamics. Researchers comparing this compound head-to-head with its 1,2,3-triazole congener can isolate the contribution of a single HBA site to affinity and selectivity, making it a valuable matched-pair tool in medicinal chemistry campaigns [1].

Intracellular Target Engagement Assays Requiring High Passive Membrane Permeability

With zero HBD, XLogP3-AA = 3.0, and only 2 rotatable bonds, this compound is physico-chemically positioned for efficient passive diffusion across lipid bilayers. It is suitable for cell-based assays where the target is intracellular and the absence of hydrogen-bond donors is expected to reduce P-glycoprotein-mediated efflux. This profile distinguishes it from amine-containing tropane analogs that carry HBD-related efflux liability [2].

Conformational Restriction Studies in Entropy-Driven Binding Optimization

The rigid 8-azabicyclo[3.2.1]octane core imposes severe conformational restriction (2 rotatable bonds), pre-organizing the imidazole and 2-chloro-4-fluorobenzoyl pharmacophores into a limited ensemble of low-energy conformations. This compound can serve as a scaffold-rigidity benchmark when comparing binding affinities against more flexible piperidine or piperazine analogs bearing equivalent substituent sets, helping deconvolute enthalpic vs. entropic contributions to binding free energy [3].

Chemical Probe Development for Orphan Receptor or Novel Target Deorphanization

The inclusion of this compound in the ChEMBL database (CHEMBL4912950) indicates its availability in broad screening collections. Its balanced physicochemical profile (MW 333.8, XLogP 3.0, 0 HBD, 3 HBA) places it within lead-like chemical space, making it suitable as a starting point for hit-to-lead optimization against newly identified biological targets, particularly where a halogenated benzoyl group is hypothesized to engage a hydrophobic sub-pocket [4].

Quote Request

Request a Quote for 8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.